molecular formula C17H18O B1611414 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one CAS No. 108976-70-1

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one

Cat. No. B1611414
CAS RN: 108976-70-1
M. Wt: 238.32 g/mol
InChI Key: LLQPSTBCYXBCFO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one, or more commonly known as 2,5-Dimethylphenylpropan-1-one, is a synthetic organic compound with a wide range of applications in the scientific research field. Its molecular formula is C13H16O and its molecular weight is 184.26 g/mol. Its structure consists of a phenyl ring and a methyl group, which makes it a versatile compound that can be used in various experiments. It can be synthesized using a variety of methods, and it has a variety of biochemical and physiological effects.

Scientific Research Applications

Electrophilic Reactions and Electrochemical Oxidation

Electrochemical oxidation studies have shed light on the behavior of similar compounds under electrophilic conditions. For instance, the electrochemical oxidation of 1-phenyl- and 1-(2,4-dimethylphenyl)-4,4-dimethylpyrazolidin-3-one was found to involve nucleophilic attacks on a 3-oxopyrazolidin-5-yl cation, paving the way for a better understanding of the reaction pathways of such compounds (Bellamy et al., 1983).

Solvolytic Behavior and Acid-Catalyzed Reactions

Solvolytic conditions revealed insightful transformations of structurally related compounds, such as 1-phenylpropan-1-01 and its derivatives, leading to products like 1-arylprop-1-enes. This highlights the potential of 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one to undergo significant structural transformations in the presence of solvolytic agents (Clark‐Lewis & Nair, 1967).

Synthesis and Conformational Studies

The synthesis of related compounds using innovative methods such as the Baker–Venkataraman Transformation using Microwave Irradiation has been reported. This method offers a direct approach to synthesizing certain phenylpropane-diones in high yields, suggesting potential pathways for the synthesis or modification of 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one (Lamba et al., 2006).

Nuclear Magnetic Resonance (NMR) Spectroscopy and Crystallography

NMR techniques and X-ray crystallography have been employed to study the tautomerism and conformation of aryl-substituted phenylpropane-diones. This provides a window into understanding the structural and electronic properties of similar compounds, offering insights that could be relevant for 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one (Cunningham et al., 1989).

Bio-Active Compound Studies

Studies focused on the synthesis, body distribution, and interactions of bio-active compounds structurally similar to 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one, such as iodine-131 labeled centrally acting drugs, provide valuable information about the behavior of these compounds in biological systems (Braun et al., 1977).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)17(18)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPSTBCYXBCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565206
Record name 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one

CAS RN

108976-70-1
Record name 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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